

Tautomerism of 3-Amino-2-hydroxypyridine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Amino-2-hydroxypyridine

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An In-depth Technical Guide to the Tautomerism of **3-Amino-2-hydroxypyridine**

For Researchers, Scientists, and Drug Development Professionals

Abstract

The phenomenon of tautomerism, the dynamic equilibrium between readily interconverting structural isomers, represents a cornerstone of heterocyclic chemistry with profound implications for drug design and development. The bioactivity, solubility, membrane permeability, and metabolic stability of a molecule can be dictated by the subtle yet significant shifts in its tautomeric preference. This guide provides a detailed exploration of the tautomeric landscape of **3-amino-2-hydroxypyridine**, a molecule of significant interest as a synthetic intermediate and a scaffold in medicinal chemistry.^{[1][2][3]} We will dissect the interplay of intramolecular forces and environmental factors that govern the equilibrium between its principal tautomeric forms. By integrating spectroscopic analysis, computational modeling, and established theoretical principles, this document serves as a comprehensive resource for professionals seeking to understand, predict, and control the tautomeric behavior of this versatile pyridinone derivative.

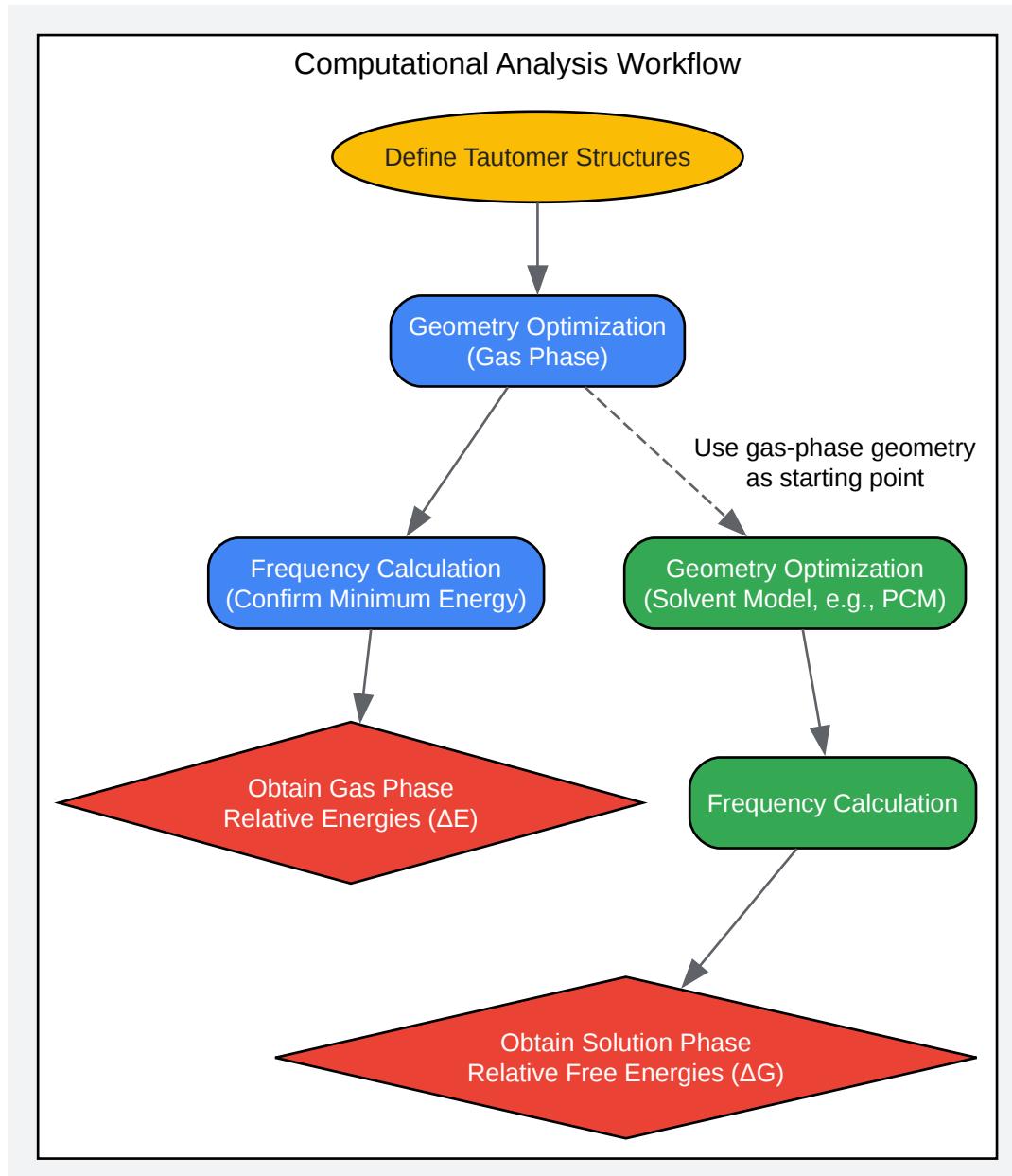
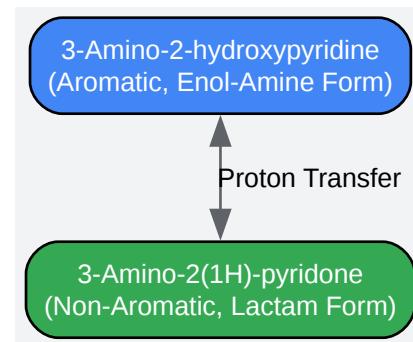
The Tautomeric Landscape: Identifying the Key Players

3-Amino-2-hydroxypyridine is not a single, static entity but rather a collection of interconverting isomers. The presence of both an amino (-NH₂) group adjacent to a hydroxyl (-

OH) group on a pyridine ring creates a rich potential for proton migration. The principal tautomers in equilibrium are the amino-hydroxy form and the amino-keto (or pyridone) form.

- **3-Amino-2-hydroxypyridine** (The Enol-Amine Form): This form preserves the aromaticity of the pyridine ring, a significant stabilizing factor. It features a hydroxyl group at the C2 position and an amino group at the C3 position.
- 3-Amino-2(1H)-pyridone (The Lactam Form): In this tautomer, the proton from the hydroxyl group has migrated to the ring nitrogen. This creates a carbonyl group (C=O) at the C2 position, disrupting the ring's aromaticity but introducing a stable amide-like (lactam) functionality.^{[4][5]}

While other forms, such as the imino tautomers, are theoretically possible, the amino-hydroxy and amino-keto forms represent the most significant contributors to the equilibrium due to their relative stabilities. The dynamic relationship between these forms is critical, as their distinct structural and electronic properties dictate their chemical behavior.



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References

- 1. Preparation method of 3-amino-2-hydroxypyridine - Eureka | Patsnap [eureka.patsnap.com]
- 2. H64480.06 [thermofisher.com]
- 3. 3-Amino-2(1H)-pyridinone | 33630-99-8 [chemicalbook.com]
- 4. Crystal structure, spectroscopy, DFT, and thermal studies of 3-cyano-2(1H)-pyridones as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- To cite this document: BenchChem. [Tautomerism of 3-Amino-2-hydroxypyridine]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b057635#tautomerism-of-3-amino-2-hydroxypyridine\]](https://www.benchchem.com/product/b057635#tautomerism-of-3-amino-2-hydroxypyridine)

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